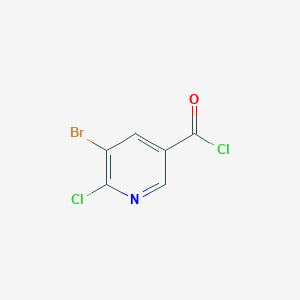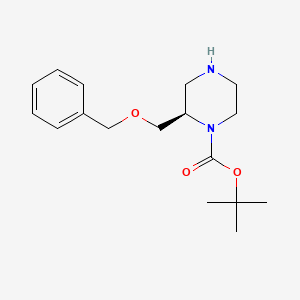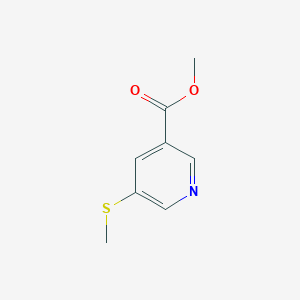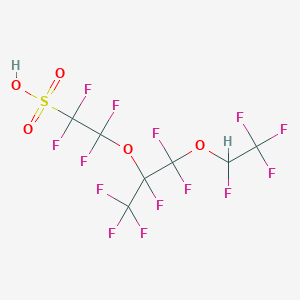
5-Bromo-6-chloronicotinoyl chloride
Vue d'ensemble
Description
5-Bromo-6-chloronicotinoyl chloride is a chemical compound. It is a derivative of imidacloprid, a neonicotinoid insecticide . The introduction of halogen atoms and a cyano group at the C5 position of the imidacloprid pyridine ring has been found to maintain or even improve the activity toward the insect nicotinic acetylcholine receptors .
Synthesis Analysis
5-Bromo-6-chloronicotinoyl chloride can be synthesized from 5-Bromo 6-chloronicotinic acid by mixing with thionyl chloride at 80°C for 3 hours .Molecular Structure Analysis
The molecular formula of 5-Bromo-6-chloronicotinoyl chloride is C6H2BrCl2NO . Its molecular weight is 254.89 g/mol .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromo-6-chloronicotinoyl chloride, focusing on six unique fields:
Pharmaceutical Synthesis
5-Bromo-6-chloronicotinoyl chloride is widely used in the synthesis of pharmaceutical compounds. Its unique structure allows it to act as a building block for various drugs, particularly those targeting neurological and inflammatory conditions. The compound’s ability to form stable intermediates makes it valuable in creating complex molecules with high specificity and efficacy .
Pesticide Development
In the field of agriculture, 5-Bromo-6-chloronicotinoyl chloride is utilized in the development of pesticides. It serves as a precursor for synthesizing neonicotinoid insecticides, which are known for their effectiveness against a wide range of pests. These insecticides work by targeting the nervous system of insects, leading to their paralysis and death .
Material Science
This compound is also significant in material science, particularly in the creation of advanced polymers and coatings. Its reactive nature allows it to be incorporated into polymer chains, enhancing properties such as thermal stability, chemical resistance, and mechanical strength. These materials are used in various industrial applications, including electronics and automotive industries .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-6-chloropyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNQINQRAPGCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloronicotinoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine](/img/structure/B3043121.png)












